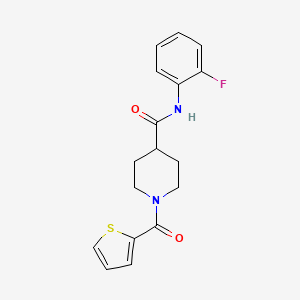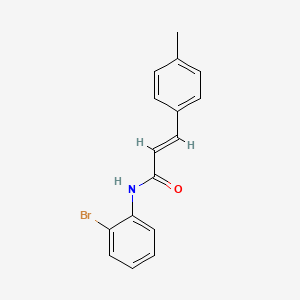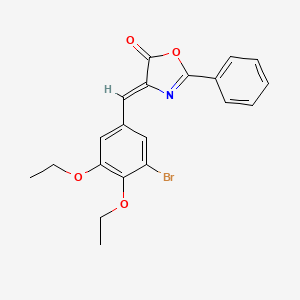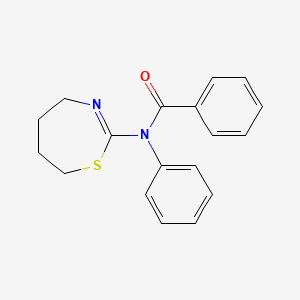
4-(isopropoxycarbonyl)benzyl 2-(methylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(isopropoxycarbonyl)benzyl 2-(methylamino)benzoate, also known as IMB-X, is a chemical compound that has gained attention in the scientific community for its potential applications in research. It is a benzyl ester derivative of 2-(methylamino)benzoic acid, which has been shown to have various biological effects.
Scientific Research Applications
4-(isopropoxycarbonyl)benzyl 2-(methylamino)benzoate has been shown to have potential applications in various areas of scientific research. One of the primary areas of interest is in cancer research, where it has been reported to have anti-tumor effects. In a study conducted on breast cancer cells, this compound was found to inhibit cell proliferation and induce cell death. Additionally, this compound has been reported to have anti-inflammatory effects and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.
Mechanism of Action
The mechanism of action of 4-(isopropoxycarbonyl)benzyl 2-(methylamino)benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell growth and proliferation. In breast cancer cells, this compound has been shown to inhibit the activity of the enzyme AKT, which is involved in cell survival and proliferation. Additionally, this compound has been reported to inhibit the activity of the enzyme COX-2, which is involved in inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory effects, it has been reported to have antioxidant properties and to inhibit the activity of certain enzymes involved in the metabolism of drugs and toxins in the liver. Additionally, this compound has been shown to have neuroprotective effects and to improve cognitive function in animal studies.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(isopropoxycarbonyl)benzyl 2-(methylamino)benzoate in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, its potential applications in various areas of research make it a versatile compound to work with. However, one limitation of using this compound is its relatively high cost compared to other compounds that may have similar effects.
Future Directions
There are many potential directions for future research on 4-(isopropoxycarbonyl)benzyl 2-(methylamino)benzoate. One area of interest is in its potential use as a therapeutic agent for cancer and inflammatory diseases. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or toxicity. Other potential directions for future research include exploring its effects on other diseases and conditions, such as neurodegenerative diseases, and investigating its potential use in combination with other compounds for enhanced therapeutic effects.
Conclusion
In conclusion, this compound is a chemical compound with potential applications in various areas of scientific research. Its synthesis method yields high purity and yield, making it a reliable compound to work with. This compound has been shown to have anti-tumor and anti-inflammatory effects, as well as various other biochemical and physiological effects. While there are limitations to its use, its versatility and potential for therapeutic applications make it an important compound for future research.
Synthesis Methods
The synthesis of 4-(isopropoxycarbonyl)benzyl 2-(methylamino)benzoate involves the reaction of 4-(isopropoxycarbonyl)benzyl chloride with 2-(methylamino)benzoic acid in the presence of a base such as triethylamine. The resulting compound is then purified by recrystallization. This method has been reported to yield high purity and yield of this compound.
Properties
IUPAC Name |
(4-propan-2-yloxycarbonylphenyl)methyl 2-(methylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-13(2)24-18(21)15-10-8-14(9-11-15)12-23-19(22)16-6-4-5-7-17(16)20-3/h4-11,13,20H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUFYOIWSVTGAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-chlorophenyl)-8-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B5875866.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5875887.png)
![1-[2-(3-methoxyphenoxy)ethyl]piperidine](/img/structure/B5875891.png)

![N'-[2-(2-chlorophenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5875904.png)
![2-[(3-cyclohexylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5875921.png)


![4-fluorobenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5875946.png)
![1-(4-methylphenyl)-3-[(3-pyridinylmethyl)amino]-2-buten-1-one](/img/structure/B5875953.png)

![N-[2-(butyrylamino)phenyl]-4-fluorobenzamide](/img/structure/B5875961.png)

![N-[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5875977.png)
